N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 946246-24-8
VCID: VC11950395
InChI: InChI=1S/C23H18F2N2O2/c24-19-10-8-17(14-20(19)25)22(28)26-18-9-11-21-16(13-18)7-4-12-27(21)23(29)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,26,28)
SMILES: C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4
Molecular Formula: C23H18F2N2O2
Molecular Weight: 392.4 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

CAS No.: 946246-24-8

Cat. No.: VC11950395

Molecular Formula: C23H18F2N2O2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide - 946246-24-8

Specification

CAS No. 946246-24-8
Molecular Formula C23H18F2N2O2
Molecular Weight 392.4 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide
Standard InChI InChI=1S/C23H18F2N2O2/c24-19-10-8-17(14-20(19)25)22(28)26-18-9-11-21-16(13-18)7-4-12-27(21)23(29)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,26,28)
Standard InChI Key RVRPFHMJOZALBW-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4
Canonical SMILES C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (molecular formula: C23H18F2N2O2\text{C}_{23}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2, molecular weight: 392.4 g/mol ) features a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 6-position with a 3,4-difluorobenzamide moiety. The tetrahydroquinoline scaffold imparts partial saturation to the heterocyclic ring, reducing planar rigidity compared to fully aromatic quinoline derivatives .

Stereoelectronic Properties

The 3,4-difluorobenzamide group introduces electron-withdrawing fluorine atoms at meta and para positions relative to the amide linkage. This substitution pattern enhances electrophilic character at the amide carbonyl, potentially influencing binding interactions in biological systems . The benzoyl group at the 1-position contributes steric bulk and hydrophobic surface area, which may modulate membrane permeability .

Spectroscopic Data

While direct spectroscopic data for this specific compound are unavailable, analogous structures provide insights:

  • IR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} (amide I) at ~1650–1680 cm1^{-1} and νN-H\nu_{\text{N-H}} (amide II) at ~1550–1580 cm1^{-1} .

  • NMR: The tetrahydroquinoline protons (H-2, H-3, H-4) typically resonate as multiplet clusters between δ 1.8–3.2 ppm, while aromatic protons in the difluorobenzamide group appear downfield (δ 7.0–8.0 ppm) .

Synthetic Methodologies

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide likely follows a multi-step sequence involving:

Tetrahydroquinoline Core Formation

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones generates the tetrahydroquinoline skeleton .

  • Reductive Amination: Alternative routes employ cyclohexanone derivatives with aniline precursors under hydrogenation conditions.

Functionalization Steps

  • N-Benzoylation: Treatment of 6-amino-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base (e.g., triethylamine) yields the 1-benzoyl intermediate .

  • Amide Coupling: Reaction of the 6-amino group with 3,4-difluorobenzoyl chloride via Schotten-Baumann conditions or using coupling agents like HATU/DMAP .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
N-BenzoylationBenzoyl chloride, Et3_3N, DCM, 0°C → RT78–85
Amide Formation3,4-Difluorobenzoyl chloride, HATU, DMF65–72

Pharmacological Profile and Biological Activity

While direct bioactivity data for this compound are unpublished, structural analogs provide context for potential applications:

Antiparasitic Activity

Urea derivatives of 2-aryl-benzothiazol-5-amines, sharing the difluorobenzamide motif, exhibit nanomolar potency against Trypanosoma brucei (IC50_{50} = 0.024–0.747 μM) . The fluorinated benzamide group enhances metabolic stability compared to non-fluorinated analogs, as demonstrated by improved microsomal half-lives (t1/2_{1/2} > 60 min vs. <15 min) .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • Calculated LogP: 3.1–3.5 (ChemAxon), indicating moderate lipophilicity .

  • Aqueous Solubility: Predicted <10 μg/mL at pH 7.4, necessitating formulation enhancements for parenteral delivery .

Metabolic Stability

Fluorine substitution at the 3,4-positions of the benzamide ring reduces oxidative deamination by cytochrome P450 enzymes, as observed in analog N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (t1/2_{1/2} = 45 min in human liver microsomes vs. 12 min for non-fluorinated counterpart) .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

CompoundTarget ActivityIC50_{50} (μM)Metabolic t1/2_{1/2} (min)
Target CompoundTheoretical AnticancerN/APredicted 40–60
N-(1-Benzyl-2-oxo-THQ-6-yl)-DFBAntitrypanosomal0.024–0.747 45
3,4-Difluoro-N-(2-aryl-thiadiazol)Anticancer0.223–0.813 55

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